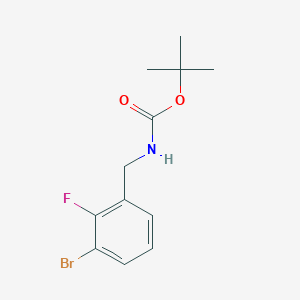

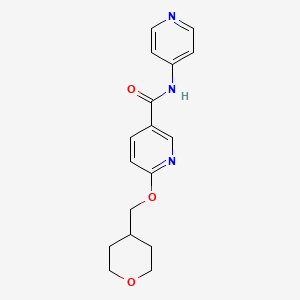

![molecular formula C20H23N3O3S B2937527 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2097921-07-6](/img/structure/B2937527.png)

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . Pyrrolidine rings are widely used in medicinal chemistry to create compounds for the treatment of various diseases .

Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a pyrrolidine ring and a naphthalene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The compound likely undergoes reactions typical for compounds with pyrrolidine rings. For example, nitrile oxides can undergo 1,3-dipolar cycloaddition with substituted alkenes to give substituted 4,5-dihydroisoxazoles .Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a common feature in many biologically active compounds. It’s often used in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound could serve as a lead structure for the development of new drugs, particularly those targeting neurological disorders or diseases where pyrrolidine derivatives are known to be effective.

Catalysis in Organic Synthesis

Compounds containing pyrrolidine structures have been utilized in catalysis for organic synthesis . The specific structure of this compound might act as a catalyst in reactions involving the formation or breaking of C-N bonds, which are crucial in the synthesis of various pharmaceuticals and polymers.

Biological Activity Modulation

The pyrrolidine moiety is known to influence biological activity due to its non-planarity and ability to adopt various conformations . This compound could be used to study the modulation of biological activity in target molecules, potentially leading to the discovery of new therapeutic agents with improved efficacy and selectivity.

Pharmacokinetic Property Improvement

The introduction of heteroatomic fragments like pyrrolidine can modify physicochemical parameters and improve ADME/Tox results for drug candidates . This compound could be investigated for its potential to enhance the pharmacokinetic properties of new drug molecules, making them more effective and safer for clinical use.

Anti-Tubercular Agents

There is ongoing research into compounds with pyridine moieties for their anti-tubercular activity . Given the structural complexity of this compound, it could be explored for its potential use in the treatment of tuberculosis, possibly offering a new avenue for combating drug-resistant strains of Mycobacterium tuberculosis.

Synthesis of Aromatic Ketones

The compound’s structure suggests potential utility in the synthesis of aromatic ketones, which are important intermediates in pharmaceutical manufacturing . Its application in catalytic processes could lead to more efficient and environmentally friendly methods for producing these key compounds.

Future Directions

properties

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c24-20-6-3-9-23(20)18-10-15(12-21-14-18)13-22-27(25,26)19-8-7-16-4-1-2-5-17(16)11-19/h7-8,10-12,14,22H,1-6,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVJJVGEMBRIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![Methyl 5-cyano-6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2937457.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2937467.png)